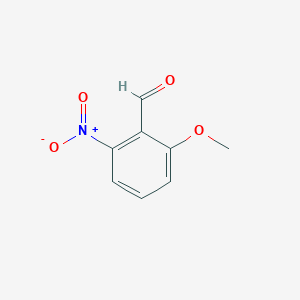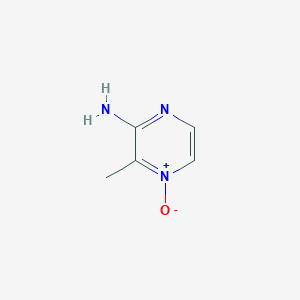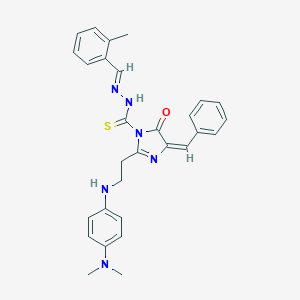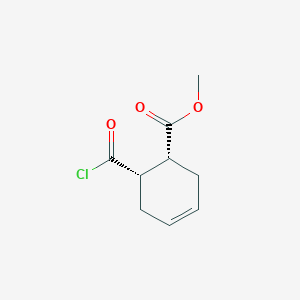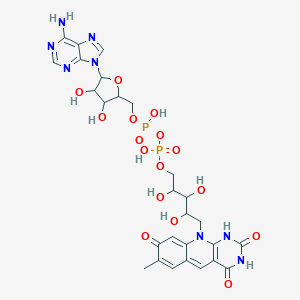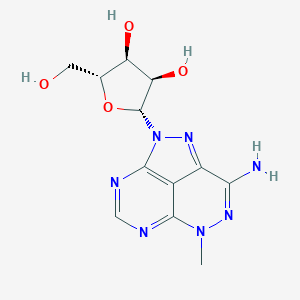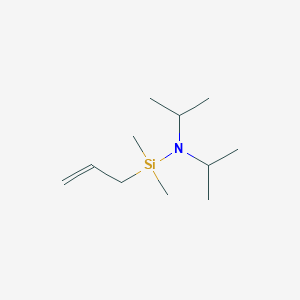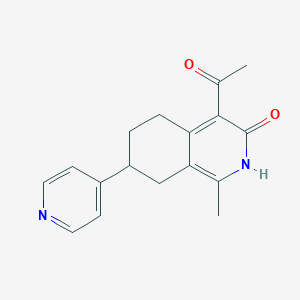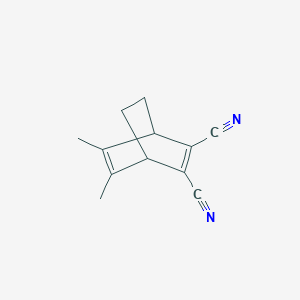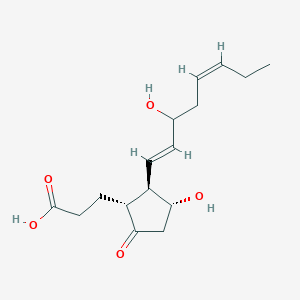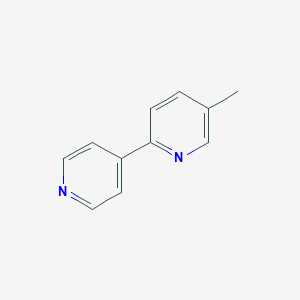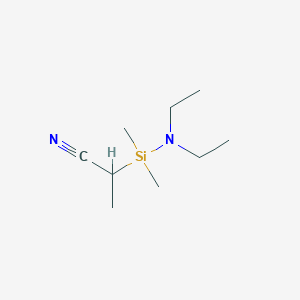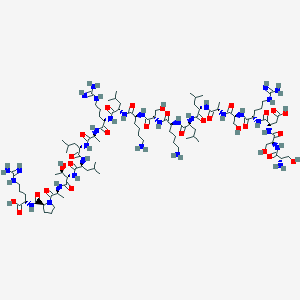
Preproatrial natriuretic factor (104-123)
説明
Preproatrial natriuretic factor (104-123) is a peptide hormone that is synthesized and secreted by the heart. It is an important biomarker for cardiac function and has been extensively studied for its role in regulating blood pressure, fluid balance, and electrolyte homeostasis.
作用機序
Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) acts on the kidneys to increase sodium and water excretion, which leads to a decrease in blood volume and blood pressure. It also acts on the blood vessels to promote vasodilation, which further reduces blood pressure. The mechanism of action of preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) is mediated by binding to the natriuretic peptide receptor A (NPR-A) and activating the guanylyl cyclase signaling pathway.
Biochemical and Physiological Effects:
Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) has several biochemical and physiological effects. It increases the excretion of sodium and water by the kidneys, which leads to a decrease in blood volume and blood pressure. It also promotes vasodilation, which further reduces blood pressure. Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) has been shown to have anti-inflammatory and anti-fibrotic effects in the heart, which may be beneficial in the treatment of heart failure.
実験室実験の利点と制限
Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) is a useful biomarker for cardiac function and has been extensively studied in clinical and laboratory settings. However, there are some limitations to using preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) in lab experiments. It is a relatively unstable peptide and can degrade quickly if not handled properly. It also requires specialized equipment and techniques for measurement, which can be costly and time-consuming.
将来の方向性
There are several future directions for research on preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)). One area of research is the development of new diagnostic and therapeutic applications for preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) in the treatment of cardiovascular diseases. Another area of research is the investigation of the role of preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) in other physiological systems, such as the nervous system and the immune system. Finally, there is a need for further research on the mechanisms of action of preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) and its interactions with other signaling pathways in the body.
合成法
Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) is synthesized from the precursor protein, pro-atrial natriuretic factor (pro-ANF). Pro-ANF is synthesized in the cardiac atria and is cleaved by the enzyme corin to produce preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)). Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) is then secreted into the bloodstream and acts as a hormone.
科学的研究の応用
Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) has been extensively studied for its role in regulating blood pressure, fluid balance, and electrolyte homeostasis. It is a biomarker for cardiac function and has been used in clinical studies to diagnose and monitor heart failure. Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) has also been studied for its potential therapeutic applications in the treatment of cardiovascular diseases.
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H171N31O28/c1-45(2)35-60(116-73(134)51(12)108-85(146)66(42-127)122-78(139)58(26-20-32-105-93(100)101)112-83(144)65(40-70(131)132)120-87(148)67(43-128)121-74(135)54(97)41-126)81(142)118-63(38-48(7)8)80(141)110-56(24-16-18-30-96)77(138)123-68(44-129)86(147)113-55(23-15-17-29-95)76(137)117-62(37-47(5)6)79(140)111-57(25-19-31-104-92(98)99)75(136)107-50(11)72(133)115-61(36-46(3)4)82(143)119-64(39-49(9)10)84(145)124-71(53(14)130)89(150)109-52(13)90(151)125-34-22-28-69(125)88(149)114-59(91(152)153)27-21-33-106-94(102)103/h45-69,71,126-130H,15-44,95-97H2,1-14H3,(H,107,136)(H,108,146)(H,109,150)(H,110,141)(H,111,140)(H,112,144)(H,113,147)(H,114,149)(H,115,133)(H,116,134)(H,117,137)(H,118,142)(H,119,143)(H,120,148)(H,121,135)(H,122,139)(H,123,138)(H,124,145)(H,131,132)(H,152,153)(H4,98,99,104)(H4,100,101,105)(H4,102,103,106)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,71-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZROVYZANOHJC-IGEHTQFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H171N31O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149929 | |
| Record name | Preproatrial natriuretic factor (104-123) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2183.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Preproatrial natriuretic factor (104-123) | |
CAS RN |
112160-83-5 | |
| Record name | Preproatrial natriuretic factor (104-123) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112160835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Preproatrial natriuretic factor (104-123) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



